molecular formula C8H7NO2S B3022501 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate CAS No. 1634-45-3

2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate

Cat. No.: B3022501
CAS No.: 1634-45-3
M. Wt: 181.21 g/mol
InChI Key: HOUPYEFGIRFBLP-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate: is an organic compound that features a furan ring substituted with a methyl group and a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate typically involves the reaction of 5-Methyl-2-furyl ketone with thiocyanate under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, reduce production time, and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding furan derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The thiocyanate group can participate in substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Furan derivatives with oxidized functional groups.

    Reduction: Reduced forms of the original compound, such as alcohols.

    Substitution: New compounds where the thiocyanate group is replaced by other functional groups.

Scientific Research Applications

2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various biochemical pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-furyl methanol
  • 5-Methyl-2-furyl ketone
  • 2-(5-Methyl-2-furyl)-2-oxoethyl isothiocyanate

Uniqueness

2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate is unique due to the presence of both a furan ring and a thiocyanate group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific synthetic and research purposes.

Properties

IUPAC Name

[2-(5-methylfuran-2-yl)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-6-2-3-8(11-6)7(10)4-12-5-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUPYEFGIRFBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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